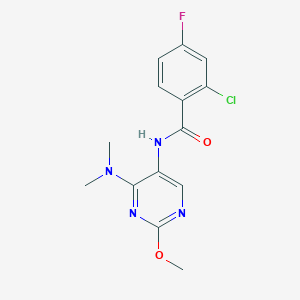
2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-4-fluorobenzamide” is likely to be an organic compound given its structure. It contains a benzamide group, a pyrimidine ring, and a dimethylamino group, which suggests that it might have applications in medicinal chemistry or as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide and pyrimidine groups are aromatic, which may contribute to the compound’s stability. The dimethylamino group could potentially participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability. The presence of the fluorine atom could potentially increase its stability and affect its reactivity .Wissenschaftliche Forschungsanwendungen
Clinical Applications of Fluoropyrimidines
Fluoropyrimidine-based Cancer Treatment : Fluoropyrimidines, including 5-FU and its prodrugs like capecitabine, UFT, and S-1, are essential in treating a wide range of solid tumors, such as those in the gastrointestinal tract, breast, and head and neck. Their antitumor activity is enhanced through biomodulation to improve cytotoxicity and therapeutic effectiveness, although they are associated with various toxicities depending on the administration schedule (Malet-Martino & Martino, 2002).
S-1 in Gastric Cancer : S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown significant efficacy in gastric cancer, with promising results in advanced disease and as adjuvant chemotherapy. Its pharmacokinetics allow for high 5-FU concentration in the blood over long periods, offering a potential standard anticancer drug for gastric cancer (Maehara, 2003).
Efficacy of S-1 in Colorectal Cancer : S-1 has demonstrated promising outcomes in colorectal cancer treatment, showing effectiveness in advanced cases and as adjuvant chemotherapy. Its combination with other chemotherapeutic agents like oxaliplatin and irinotecan suggests a feasible, safe, and efficient approach for treatment (Miyamoto et al., 2014).
Novel Antitumor Agents and Metabolism : The development of novel antitumor agents like TAS-102, which combines trifluridine with a thymidine phosphorylase inhibitor, highlights the continuous search for more effective and less toxic treatment options. TAS-102's distinct mechanism of action, different from traditional 5-FU-based therapies, offers new avenues for treating metastatic colorectal cancer (Lenz et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds such as 2-chloro-n,n-dimethylethylamine are widely used as intermediates in the synthesis of pharmaceuticals .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other chlorinated dimethylamines, which typically act as alkylating agents, modifying the structure and function of their target molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes present in the liver and kidneys .
Result of Action
Given its potential role as an alkylating agent, it may cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, its reactivity as an alkylating agent may be enhanced in acidic conditions .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O2/c1-20(2)12-11(7-17-14(19-12)22-3)18-13(21)9-5-4-8(16)6-10(9)15/h4-7H,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQNKOVQMXOMPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
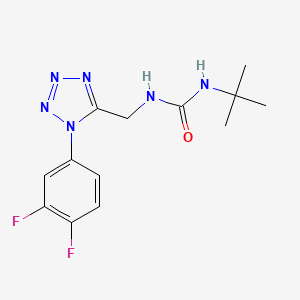
![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)
![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)

![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)
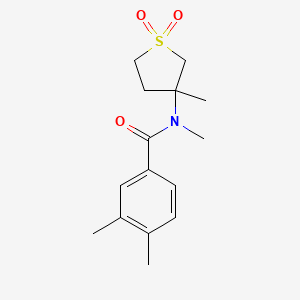

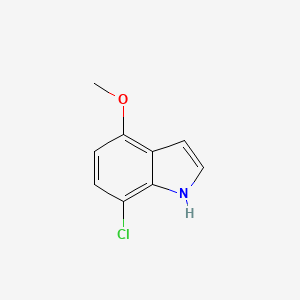
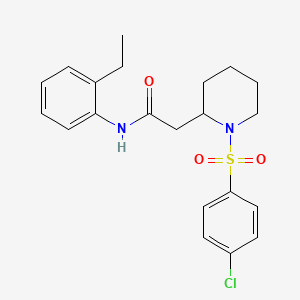
![3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2390689.png)
